molecular formula C24H31BrO B12591029 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene CAS No. 647021-70-3

1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene

Cat. No.: B12591029
CAS No.: 647021-70-3
M. Wt: 415.4 g/mol
InChI Key: RNTGEWPVDYMMQO-UHFFFAOYSA-N
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Description

1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene is an organic compound with the molecular formula C22H27BrO It is a brominated derivative of stilbene, featuring a decyloxy group attached to the phenyl ring

Preparation Methods

The synthesis of 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Alkylation: The attachment of the decyloxy group to the phenyl ring using decyl chloride (C10H21Cl) and aluminum chloride (AlCl3) as a catalyst.

    Stilbene Formation: The formation of the ethenyl bridge between the two phenyl rings through a Wittig reaction, involving a phosphonium ylide and an aldehyde.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ethenyl bridge can be reduced to an ethyl bridge using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common reagents and conditions used in these reactions include bromine, iron(III) bromide, aluminum chloride, phosphonium ylides, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism by which 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the decyloxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The ethenyl bridge provides structural rigidity, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene can be compared with similar compounds such as:

    1-Bromo-4-{2-[4-(methoxy)phenyl]ethenyl}benzene: Features a methoxy group instead of a decyloxy group, resulting in different chemical and physical properties.

    1-Bromo-4-{2-[4-(ethoxy)phenyl]ethenyl}benzene: Contains an ethoxy group, leading to variations in reactivity and applications.

    1-Bromo-4-{2-[4-(butoxy)phenyl]ethenyl}benzene: Has a butoxy group, affecting its solubility and interaction with other molecules.

The uniqueness of this compound lies in its decyloxy group, which imparts specific properties that make it suitable for particular applications in research and industry.

Properties

CAS No.

647021-70-3

Molecular Formula

C24H31BrO

Molecular Weight

415.4 g/mol

IUPAC Name

1-bromo-4-[2-(4-decoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C24H31BrO/c1-2-3-4-5-6-7-8-9-20-26-24-18-14-22(15-19-24)11-10-21-12-16-23(25)17-13-21/h10-19H,2-9,20H2,1H3

InChI Key

RNTGEWPVDYMMQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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